N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide
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Overview
Description
N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide is a compound characterized by its unique bicyclo[1.1.1]pentane structure. This structure is known for its high strain and rigidity, making it an interesting subject for chemical research. The compound has a molecular formula of C5H10N2O2S and a molecular weight of 162.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions.
Industrial Production Methods
Industrial production methods for N-{bicyclo[11The use of automated synthesis and high-throughput screening can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The compound can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include chiral dirhodium catalysts for enantioselective C-H functionalization, diazo compounds for C-H insertion, and sulfonamidyl radicals for radical-based synthesis .
Major Products
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide has a wide range of scientific research applications:
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide involves its interaction with molecular targets through its rigid and strained bicyclo[1.1.1]pentane core. This interaction can alter the pharmacokinetic properties of the compound, making it a suitable bioisostere for various functional groups .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentylamine: Another compound with a similar bicyclo[1.1.1]pentane core, used in medicinal chemistry as an arylamine bioisostere.
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate: A precursor for various substituted bicyclo[1.1.1]pentane derivatives.
Uniqueness
N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide stands out due to its sulfonamide group, which provides additional functionalization options and enhances its bioisosteric properties. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C5H10N2O2S |
---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
1-(sulfamoylamino)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C5H10N2O2S/c6-10(8,9)7-5-1-4(2-5)3-5/h4,7H,1-3H2,(H2,6,8,9) |
InChI Key |
ZOSOQNTZXJTJSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)NS(=O)(=O)N |
Origin of Product |
United States |
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